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Compound of Interest

Compound Name: 2-Azaspiro[3.5]nonan-7-ol

CAS No.: 1434141-67-9

Cat. No.: B1447369

Get Quote

Executive Summary
The shift in medicinal chemistry from planar aromatic systems to three-dimensional (

-rich) scaffolds has elevated the importance of spirocycles. 2-Azaspiro[3.5]nonan-7-ol
represents a critical "bioisostere" class, offering a rigidified alternative to 4-hydroxypiperidines
or morpholines.[1] Its unique geometry—a four-membered azetidine ring spiro-fused to a six-
membered cyclohexane ring—presents specific elucidation challenges, particularly regarding
the relative stereochemistry of the hydroxyl group at position 7.

This guide provides a definitive protocol for the structural confirmation of 2-
azaspiro[3.5]nonan-7-ol, prioritizing NMR-driven conformational analysis to distinguish

between axial and equatorial diastereomers.

Structural Architecture & Significance[2][3]
The "Escape from Flatland"
Modern drug discovery prioritizes scaffolds with high saturation to improve solubility and

metabolic stability. The 2-azaspiro[3.5]nonane core forces substituents into specific vectors that
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are inaccessible to flexible piperidines.

Core Geometry: The spiro carbon (C4) creates a perpendicular orientation between the

azetidine (Ring A) and cyclohexane (Ring B).

Symmetry Elements: Assuming the nitrogen is unsubstituted or carries a symmetric group

(e.g., H, Boc), and the hydroxyl is at C7, the molecule possesses a plane of symmetry (

) passing through N2, C4, and C7. This renders protons on C1/C3 equivalent and C5/C9
equivalent, simplifying the NMR spectrum.

Synthetic Context
Understanding the precursor is vital for impurity profiling. This scaffold is typically accessed via:

Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (protected cyclohexanone).

Spiro-cyclization: Formation of the azetidine ring (often via nitrile intermediates or alkylation).

Functionalization: Reduction of the ketone at C7 to the alcohol.

Critical Note: The reduction step (e.g., using NaBH4) determines the diastereomeric ratio

(dr) of the resulting alcohol (cis/trans relative to the ring system, or more accurately,

axial/equatorial).

Spectroscopic Characterization Strategy
Mass Spectrometry (MS) Profiling
Method: LC-MS (ESI+) Objective: Confirm molecular weight and fragmentation fingerprint.

Molecular Ion:

Da (Calculated for

).

Fragmentation Pattern:
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124 (M - 18): Loss of water (

), characteristic of secondary alcohols.

84/85: Cleavage of the azetidine ring (retro-2+2 or similar ring opening), a diagnostic
fracture for strained 4-membered amines.

Nuclear Magnetic Resonance (NMR) Protocol
The primary challenge is establishing the orientation of the 7-OH group. In cyclohexane

systems, the substituent prefers the equatorial position to minimize 1,3-diaxial strain.

1H NMR Assignment (400 MHz,

or

)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

13C NMR Assignment (100 MHz)
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Stereochemical Assignment (The Critical Step)
The reduction of the ketone precursor usually yields a mixture of isomers. You must determine

if your isolated product is the Equatorial-OH (Thermodynamic) or Axial-OH (Kinetic/Steric)

isomer.

The H-7 Coupling Constant Test
The proton at C7 (

) provides the most reliable evidence.

Scenario A: Equatorial OH (Major Isomer)

The

proton is Axial.

It experiences two large trans-diaxial couplings (

Hz) with the axial protons at C6 and C8, and two small equatorial-axial couplings (

Hz).

Appearance: A wide triplet of triplets (tt) or a broad multiplet with a width at half-height (

) > 20 Hz.
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Scenario B: Axial OH (Minor Isomer)

The

proton is Equatorial.

It experiences only small equatorial-equatorial or equatorial-axial couplings (

Hz).

Appearance: A narrow multiplet or quintet with

Hz.

NOESY / ROESY Validation
If signal overlap obscures the

-coupling analysis, use 2D NOESY.

Axial H-7 (Equatorial OH): Strong NOE correlations to Axial H-5/H-9 (1,3-diaxial

relationship).

Equatorial H-7 (Axial OH): No 1,3-diaxial correlations; NOE mainly to adjacent

geminal/vicinal protons.

Visualization of Logic Flow

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Click to download full resolution via product page

Figure 1: Decision tree for stereochemical assignment of the 7-hydroxyl group based on NMR

observables.

Analytical Protocol (SOP)
To ensure reproducibility and data integrity, follow this step-by-step workflow.

Step 1: Sample Preparation
Dissolve ~5-10 mg of the solid in 0.6 mL of

(neutralized with basic alumina to prevent salt formation on the amine).

Optional: If signals overlap, use

(Benzene-d6) to induce aromatic solvent induced shifts (ASIS), which often resolves
aliphatic multiplets.

Step 2: Data Acquisition
1H NMR (Standard): 16 scans, 2 second relaxation delay.

13C NMR (APT/DEPT): Differentiate

(positive) from

/Quaternary (negative/absent) to confirm the spiro center (quaternary) and azetidine

s.

HSQC: Correlate protons to carbons. Crucial to identify which protons belong to the C1/C3

azetidine vs. C5/C9 cyclohexane.

COSY: Trace the spin system from H-7 back to H-6/H-8.

Step 3: Data Processing & Reporting
Phase and baseline correct manually.
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Integrate the H-7 signal carefully.

Report the chemical shift of the Spiro Carbon (C4) from the 13C spectrum as the definitive

proof of the spirocyclic core formation.

Workflow Diagram

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Integrated workflow for the synthesis, purification, and structural validation of 2-
azaspiro[3.5]nonan-7-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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